1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the indole and pyrrole rings, followed by the introduction of the dimethylamino propyl and ethyl groups. The final steps involve the formation of the spiro compound and the attachment of the hydroxy and methylfuran carbonyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide
- Cabergoline These compounds share structural similarities but differ in their functional groups and specific applications. 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1'-[3-(dimethylamino)propyl]-1-ethyl-3'-hydroxy-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C24H27N3O5/c1-5-26-17-10-7-6-9-16(17)24(23(26)31)19(20(28)18-12-11-15(2)32-18)21(29)22(30)27(24)14-8-13-25(3)4/h6-7,9-12,29H,5,8,13-14H2,1-4H3 |
InChI Key |
GEZMHMVAUDNGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.